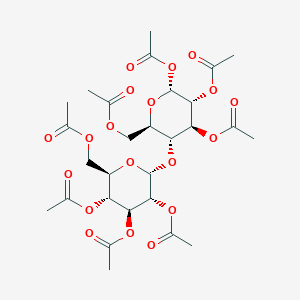

a-D-Maltose octaacetate

Description

BenchChem offers high-quality a-D-Maltose octaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-D-Maltose octaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-WBFYAMQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466014 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6920-00-9 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

α\alphaα-D-Maltose octaacetate CAS 6920-00-9 properties

Technical Monograph: -D-Maltose Octaacetate (CAS 6920-00-9)[1][2][3][4]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

The primary challenge in working with maltose octaacetate is the potential for anomeric confusion.[1][2] Commercial "Maltose Octaacetate" is frequently the

Datasheet: -D-Maltose Octaacetate

| Property | Specification | Notes |

| CAS Number | 6920-00-9 | Distinct from |

| IUPAC Name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl- | |

| Molecular Formula | ||

| Molecular Weight | 678.59 g/mol | |

| Melting Point | 125°C (approx.)[1][2][3][4][5] | Significantly lower than |

| Optical Rotation | ||

| Solubility | Soluble in | Lipophilic due to peracetylation |

| Appearance | White crystalline needles or powder |

Stereoselective Synthesis: The Thermodynamic Pathway[1][3]

To synthesize the

Mechanism of Action

Acetylation of maltose using sodium acetate (

Figure 1: Divergent synthesis pathways.[1][2] Acidic catalysis and heat drive the equilibrium toward the thermodynamic

Experimental Protocol: Synthesis of -D-Maltose Octaacetate[1][3][7]

Objective: Synthesis of high-purity

Materials

Step-by-Step Workflow

-

Catalyst Activation:

-

Addition & Reaction:

-

Quenching:

-

Purification:

-

Self-Validation (QC):

Analytical Characterization & Validation

To confirm the identity of CAS 6920-00-9, rely on Nuclear Magnetic Resonance (NMR).[1][2] The coupling constant of the anomeric proton is the definitive differentiator.[1][2]

1H-NMR Differentiation

| Feature | ||

| H-1 Chemical Shift | ||

| Coupling Constant ( | 3.5 – 4.0 Hz | 8.0 – 10.0 Hz |

| Geometry | Equatorial-Axial ( | Axial-Axial ( |

Interpretation: A doublet at ~6.3 ppm with a small coupling constant (

Applications in Drug Development[3][10]

Chiral Stationary Phases (CSPs)

Maltose octaacetate is a supramolecular selector.[1][2] When coated onto silica gel, it forms a chiral stationary phase used to separate enantiomers of drugs.[1][2]

-

Mechanism: The acetyl groups create a chiral "pocket."[1][2] The

-1,4 linkage of maltose imposes a curvature distinct from cellobiose (linear) or lactose derivatives, offering unique selectivity for aromatic racemates.[1][2]

Glycosylation Donor

In medicinal chemistry, the

-

Reaction: Treatment with

converts the anomeric acetate to a bromide.[1][2] -

Utility: The resulting bromide is a key donor for synthesizing maltosylated prodrugs to improve solubility of hydrophobic APIs.[1][2]

Figure 2: Utility of

References

-

PubChem. "alpha-D-Maltose octaacetate (Compound)."[1][2][4] National Library of Medicine.[1][2] Accessed February 9, 2026.[1][2] [Link][1][2]

-

Wolfrom, M. L., & Thompson, A. "Acetylation of Carbohydrates."[1][2] Methods in Carbohydrate Chemistry. (Classic reference for ZnCl2 catalyzed high-temp acetylation favoring alpha-anomers).[1][2]

-

ChemSrc. "alpha-D-Maltose Octaacetate Physicochemical Properties." [Link][1][2]

Sources

- 1. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | C28H38O19 | CID 140906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. a-D-Maltose octaacetate | C28H38O19 | CID 11445322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | C28H38O19 | CID 6710817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glycodepot.com [glycodepot.com]

chemical structure of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-α\alphaα-D-glucopyranosyl)-α\alphaα-D-glucopyranose

Technical Monograph: Structural Dynamics and Synthetic Utility of -Maltose Octaacetate[1][2][3]

Subject: 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-α-D-glucopyranose

CAS Registry Number: 6920-00-9

Formula:

Executive Summary

This guide details the physicochemical properties, synthesis, and application of

The molecule consists of two D-glucopyranose units linked by an

Structural Dynamics & Stereochemistry[1][2][3]

Conformational Analysis

The core scaffold of

-

The

Linkage: This bond imposes a twist between the two rings, creating a hydrophobic cleft.[2][3] The dihedral angles ( -

The Anomeric Center (C1): In the

-anomer, the acetoxy group at C1 is axial .[2][3] This orientation is stabilized by the anomeric effect —the donation of electron density from the ring oxygen lone pair (

Visualization of Structural Hierarchy

The following diagram illustrates the structural composition and stereochemical dependencies of the molecule.

Figure 1: Structural hierarchy of

Synthetic Protocol: Lewis Acid Catalysis[2][3]

The Mechanistic Divergence

To synthesize the

Experimental Workflow

Reagents:

Protocol:

-

Activation: Suspend 10g of anhydrous

in 100 mL of acetic anhydride. Heat to 120°C until fully dissolved, then cool to 80°C. -

Addition: Slowly add 20g of dried maltose in small portions. The reaction is exothermic; control the rate to maintain temperature between 80-90°C.[1][3]

-

Reflux: Once addition is complete, heat the mixture at 100°C for 1 hour to ensure complete conversion and anomerization to the

-form. -

Quenching: Pour the hot reaction mixture into 500 mL of ice-water slurry with vigorous stirring. The oil will eventually solidify.[1][3]

-

Purification: Filter the crude solid. Recrystallize from 95% Ethanol or Methanol.[1][3]

Reaction Pathway Diagram[1][2][3]

Figure 2: Reaction pathway illustrating the Lewis acid-mediated equilibration favoring the

Analytical Fingerprinting

To validate the synthesis of the

Comparative Data Table

| Feature | ||

| Melting Point | 125°C | 159–160°C |

| Optical Rotation | +122° to +125° ( | +63° ( |

| H-1 NMR Signal | ||

| H-1 Coupling ( | 4.0 Hz (Equatorial-Axial) | 8.0–9.5 Hz (Axial-Axial) |

| Morphology | Needles (from EtOH) | Prisms/Plates |

Interpretation

-

Coupling Constant (

): The H1 proton in the -

Chemical Shift: The

-anomeric proton is deshielded (shifted downfield to ~6.25 ppm) compared to the

Pharmaceutical & Research Utility[1][3][7]

The

Precursor for Glycosyl Halides

Treatment of

-

Mechanism: The HBr attacks the anomeric acetate.[1][3] Because of the neighboring group participation of the C2-acetate, the intermediate oxocarbenium ion is attacked from the top, regenerating the

-bromide (thermodynamically favored anomeric effect).[1][3] -

Application: This bromide is the standard "donor" for Koenigs-Knorr glycosylation to attach maltose units to drugs, proteins, or other sugars.[1][3]

Amorphous Solid Dispersions (ASDs)

Recent research utilizes peracetylated sugars as hydrophobic scaffolds to stabilize amorphous drug formulations.[1][2][3] The high glass transition temperature (

References

-

Wolfrom, M. L., & Thompson, A. (1963).[1][3] Acetylation.[1][3][4][5][6] In Methods in Carbohydrate Chemistry (Vol. 2, pp. 211-215).[1][2][3] Academic Press.[1][3] [1][2][3]

-

PubChem. (n.d.).[1][2][3][7][4] alpha-D-Maltose octaacetate (CID 11445322).[1][2][3] National Library of Medicine.[1][3] Retrieved from [Link][1][2][3]

-

Bates, F. J., et al. (1942).[1][3] Polarimetry, Saccharimetry and the Sugars. Circular of the National Bureau of Standards C440. U.S. Government Printing Office.[1][3][5] (Classic reference for physical constants).[1][2][3]

Sources

- 1. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide | C14H19N3O9 | CID 2725013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maltose - Wikipedia [en.wikipedia.org]

- 3. a-D-Maltose octaacetate | C28H38O19 | CID 11445322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | C28H38O19 | CID 6710817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. Synthesis of 4'-O-acetyl-maltose and alpha-D-galactopyranosyl-(1-->4)-D-glucopyranose for biochemical studies of amylose biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octaacetyl-beta-maltose | C28H38O19 | CID 177839501 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference betweenα\alphaα-D-Maltose octaacetate andβ\betaβ-D-Maltose octaacetate

Technical Guide: Comparative Analysis of -D-Maltose Octaacetate and -D-Maltose Octaacetate

Executive Summary

In carbohydrate chemistry and pharmaceutical formulation, the distinction between

While both molecules share the same connectivity (two glucose units linked by an

This guide provides a definitive technical breakdown of these two isomers, focusing on identification, synthesis, and application.

Structural & Stereochemical Fundamentals

The core difference lies at the C1 anomeric center of the reducing glucose unit. Acetylation "locks" this configuration, preventing the mutarotation observed in free maltose.

The Anomeric Configuration

-

-D-Maltose Octaacetate: The C1-acetate group is in the axial position.

-

Stability:[1] Stabilized by the Anomeric Effect (hyperconjugation between the endocyclic oxygen lone pair and the

orbital of the C1-OAc bond).

-

-

-D-Maltose Octaacetate: The C1-acetate group is in the equatorial position.

-

Stability:[1] Sterically less crowded (1,3-diaxial interactions are minimized), but lacks the electronic stabilization of the anomeric effect.

-

Visualization of Stereochemistry

The following diagram illustrates the structural relationship and the "locking" mechanism during acetylation.

Figure 1: Synthetic divergence of maltose octaacetate isomers based on reaction conditions.

Physicochemical Characterization

The following data points are critical for establishing the identity of a synthesized batch.

Comparative Data Table

| Property | ||

| CAS Number | 22352-19-8 | 6920-00-9 |

| Melting Point | 159 – 160 °C | 125 °C (approx) |

| Specific Rotation | +63° ( | +122° ( |

| C1-H NMR Signal | Upfield (~5.7 ppm) | Downfield (~6.2 ppm) |

| Coupling Constant ( | Large (~8-10 Hz) (Axial-Axial) | Small (~3-4 Hz) (Equatorial-Axial) |

| Solubility (EtOH) | Lower | Higher |

| Thermodynamic Stability | Kinetic Product | Thermodynamic Product |

NMR Diagnostics (The "Gold Standard")

The most reliable method to distinguish the two is Proton NMR (

-

-Isomer (Trans-diaxial): The H1 proton and H2 proton are both axial (

-

-Isomer (Cis-equatorial/axial): The H1 proton is equatorial and H2 is axial (

Synthetic Protocols & Causality

As an application scientist, choosing the right protocol depends on your target isomer. The

Protocol A: Synthesis of -D-Maltose Octaacetate (Kinetic Control)

Target: High melting point solid, standard intermediate.

-

Reagents: Anhydrous Sodium Acetate (NaOAc), Acetic Anhydride (

), Maltose. -

Procedure:

-

Mix maltose and NaOAc in a round-bottom flask.

-

Add

and heat to reflux. -

Mechanism: The base (acetate ion) promotes the formation of the

-anomer via a neighboring group participation mechanism or direct attack on the equatorial position which is kinetically favored in these conditions.

-

-

Purification: Pour into ice water. The

-isomer crystallizes readily due to its higher lattice energy and lower solubility. Recrystallize from ethanol. -

Validation: Check MP (Target >158°C).

Protocol B: Synthesis of -D-Maltose Octaacetate (Thermodynamic Control)

Target: Thermodynamic product, often used for specific glycosylation donors.

-

Reagents: Zinc Chloride (

) or Sulfuric Acid ( -

Procedure:

-

Dissolve

-maltose octaacetate (or maltose) in -

Heat at 100°C for 1-2 hours.

-

Mechanism: The Lewis acid (

) facilitates the opening of the pyranose ring or formation of an oxocarbenium ion intermediate, allowing the acetate to equilibrate to the axial position. The axial (

-

-

Purification: Pour into ice water. The

-isomer is more soluble and may require extraction with dichloromethane (DCM) followed by crystallization from ethanol/hexane. -

Validation: Check Rotation (Target >+120°).

Applications in Drug Development[1][2][5][6]

Understanding the difference is vital for downstream applications.

Chiral Stationary Phases (CSP)

Maltose octaacetate derivatives are frequently coated onto silica gel to create chiral columns for HPLC.

-

Relevance: The supramolecular structure of the polymer depends on the anomeric linkage. The

-linked polymer forms different helical structures compared to

Glycosylation Intermediates

When using maltose octaacetate as a glycosyl donor (e.g., to attach maltose to a drug payload):

-

-Octaacetate: Often used with Lewis acids (

- -Octaacetate: Can be used similarly, but starting with the thermodynamically stable anomer often requires harsher activation conditions.

Excipient Functionality[7]

-

Solubility Enhancement: The high lipophilicity of the octaacetate group allows maltose to be used as a hydrophobic scaffold in lipid-based drug delivery systems.

-

Amorphous Solid Dispersions: The lower melting point and slower crystallization rate of the

-isomer (or mixtures enriched in

References

-

National Institute of Standards and Technology (NIST). beta-d-Talose and d-talose acetates and orthoesters (Comparative data on sugar acetates). [Link]

-

Hudson, C. S., & Johnson, J. M. (1915). The Isomeric Alpha and Beta Octacetates of Maltose and of Cellose. Journal of the American Chemical Society. [Link]

-

PubChem. beta-D-Maltose octaacetate Compound Summary. [Link][1]

-

Becker, D., et al. (2021). NMR Spectroscopy of Carbohydrates: Characterization of Anomeric Configuration. [Link]

solubility ofα\alphaα-D-Maltose octaacetate in chloroform and methanol

An In-depth Technical Guide to the Solubility of α-D-Maltose Octaacetate in Chloroform and Methanol

Authored by: Gemini, Senior Application Scientist

Introduction

α-D-Maltose octaacetate is a fully acetylated derivative of maltose, a disaccharide composed of two α-D-glucose units. The acetylation process replaces all eight of the hydrophilic hydroxyl (-OH) groups of maltose with lipophilic acetyl (-OCOCH₃) groups. This chemical modification dramatically alters the molecule's physical and chemical properties, most notably its solubility profile. While maltose is highly soluble in water, α-D-Maltose octaacetate is insoluble in water but shows significant solubility in various organic solvents.[1][2] This guide provides a detailed technical analysis of the solubility of α-D-Maltose octaacetate in two common laboratory solvents: chloroform (CHCl₃) and methanol (CH₃OH). Understanding these solubility characteristics is crucial for researchers and professionals in drug development, biochemistry, and synthetic chemistry, where this compound is often used as an intermediate or a formulation excipient.[2][3]

1. The Physicochemical Basis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This axiom is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular interactions between solute and solvent molecules are comparable in strength to the solute-solute and solvent-solvent interactions. Key factors influencing the solubility of α-D-Maltose octaacetate include its molecular structure and the polarity of the chosen solvent.

1.1. Molecular Structure of α-D-Maltose Octaacetate

The complete acetylation of maltose fundamentally changes its polarity. The original hydroxyl groups are capable of extensive hydrogen bonding, making maltose a polar, hydrophilic molecule. The introduction of eight acetyl groups has two major effects:

-

Elimination of Hydrogen Bond Donating Ability: The molecule can no longer act as a hydrogen bond donor.

-

Increased Lipophilicity: The acetyl groups create a larger, less polar surface area, significantly increasing the compound's lipophilic (nonpolar) character.

While the molecule is now largely nonpolar, the numerous ester and ether linkages contain oxygen atoms with lone pairs of electrons, which can act as hydrogen bond acceptors. This residual polarity plays a critical role in its interaction with different solvents.

1.2. Properties of Chloroform and Methanol

Chloroform and methanol represent two different classes of organic solvents, and their properties dictate their interaction with α-D-Maltose octaacetate.

| Property | α-D-Maltose Octaacetate | Chloroform (CHCl₃) | Methanol (CH₃OH) |

| Molecular Formula | C₂₈H₃₈O₁₉[4] | CHCl₃ | CH₃OH |

| Molecular Weight | 678.6 g/mol [4] | 119.38 g/mol | 32.04 g/mol |

| Appearance | White crystalline powder[1][2] | Colorless liquid | Colorless liquid |

| Polarity Type | Largely Nonpolar / Weakly Polar | Weakly Polar Aprotic | Polar Protic |

| Polarity Index (P') | Not Applicable | 4.1[5] | 5.1[5] |

| Key Features | Hydrogen bond acceptor | Weak hydrogen bond donor | Hydrogen bond donor & acceptor |

2. Solubility Profile and Intermolecular Interactions

Based on the principles of "like dissolves like," the largely nonpolar nature of α-D-Maltose octaacetate predicts favorable solubility in solvents of low to moderate polarity.

2.1. Solubility in Chloroform (High Solubility)

Multiple sources confirm that maltose octaacetate is highly soluble in chloroform.[1][2] This high degree of solubility is a direct consequence of the compatible intermolecular forces between the solute and the solvent.

-

Causality: Chloroform is a weakly polar solvent. Its primary intermolecular forces are London dispersion forces, with some dipole-dipole interactions. The large, nonpolar surface of α-D-Maltose octaacetate, dominated by its acetyl groups and hydrocarbon backbone, interacts favorably with chloroform via these dispersion forces. The slight polarity of chloroform's C-H bond can also interact with the ester linkages of the solute. The energy required to overcome the solute-solute and solvent-solvent interactions is readily compensated by the formation of strong solute-solvent interactions.

2.2. Solubility in Methanol (Moderate to Low Solubility)

While less definitively documented in the provided search results than its solubility in chloroform, the chemical properties of methanol allow for a reasoned analysis. An analogous compound, acetylated sucrose, is noted to be completely soluble in methanol.[6]

-

Causality: Methanol is a polar protic solvent, characterized by strong hydrogen bonding among its own molecules. To dissolve α-D-Maltose octaacetate, these strong methanol-methanol hydrogen bonds must be broken. The solute, being unable to donate hydrogen bonds, cannot form the same type of strong interactions with methanol. However, the oxygen atoms in the ester groups of α-D-Maltose octaacetate can act as hydrogen bond acceptors for methanol's hydroxyl hydrogen. This interaction facilitates some degree of dissolution.

Diagram of Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces governing the solubility of α-D-Maltose octaacetate in chloroform and methanol.

Caption: Molecular interactions driving solubility.

3. Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of α-D-Maltose octaacetate, a self-validating isothermal equilibrium method should be employed. This protocol ensures that a true saturated solution is achieved and accurately measured.

3.1. Materials and Equipment

-

α-D-Maltose octaacetate (≥98% purity)

-

Anhydrous Chloroform (HPLC grade)

-

Anhydrous Methanol (HPLC grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE for chloroform, Nylon or PTFE for methanol)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

3.2. Step-by-Step Methodology

-

Preparation of Solvent: Place a known volume of the chosen solvent (e.g., 10.00 mL) into several glass vials. It is recommended to run experiments in triplicate for statistical validity.

-

Addition of Solute: Add an excess amount of α-D-Maltose octaacetate to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibrium is reached. This ensures the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.1°C). Allow the mixtures to shake for a prolonged period (e.g., 24-48 hours). This step is critical to ensure that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sample Extraction: Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a pipette. To remove any remaining microscopic particles, pass the aliquot through a syringe filter into a pre-weighed, dry vial.

-

Quantification (Gravimetric Method):

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature well below the solute's decomposition point.

-

Once the solvent is removed, place the vial in a vacuum oven or desiccator at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

-

The final weight of the vial minus its initial tare weight gives the mass of the dissolved α-D-Maltose octaacetate.

-

-

Calculation: Calculate the solubility in units such as g/L or mg/mL using the mass of the dissolved solute and the volume of the aliquot taken.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

4. Summary of Findings and Field Insights

-

High Chloroform Solubility: The acetylated, nonpolar nature of α-D-Maltose octaacetate makes it highly compatible with weakly polar solvents like chloroform. This is a critical consideration for its use in organic synthesis, where chloroform can serve as an excellent reaction medium.

-

Expected Lower Methanol Solubility: The strong, cohesive hydrogen-bonding network of methanol presents an energetic barrier to dissolution for the largely nonpolar solute. While some solubility is expected due to hydrogen bond acceptance by the ester groups, it will be significantly less than in chloroform. For applications requiring a more polar solvent system, a mixture, such as dichloromethane/methanol, may provide a better balance of properties.[7]

-

Implications for Drug Development: The differential solubility of α-D-Maltose octaacetate is a key attribute for its use in drug formulation.[3] Its solubility in nonpolar solvents allows it to be incorporated into lipid-based delivery systems, while its insolubility in aqueous media can be exploited for creating protective coatings or controlling the release of active pharmaceutical ingredients.[3]

This guide provides a comprehensive overview of the solubility of α-D-Maltose octaacetate in chloroform and methanol, grounded in the fundamental principles of chemical interactions and supported by a robust experimental protocol for quantitative validation.

References

- Vertex AI Search Result. (n.d.). 22352-19-8, beta-D-Maltose octaacetate, CAS:22352-19-8.

- Forest Products Laboratory. (n.d.). Acetylation of Mechanical Pulp with Subsequent Isolation of Cellulose Acetate by Differential Solubility.

- Zhejiang Synose Tech Co., Ltd. (2020). beta-D-Maltopyranose octaacetate;4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl).

- Chem-Impex. (n.d.). β-D-Maltose octaacetate.

- PubChem. (n.d.). beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-.

- Thermo Scientific Chemicals. (n.d.). beta-D-Maltose octaacetate, 98% 25 g.

- PubChem. (n.d.). a-D-Maltose octaacetate | C28H38O19 | CID 11445322.

- SciSpace. (n.d.). Structure Determination of Sucrose by Acetylation and Acid Hydrolysis.

- Shodex HPLC Columns and Standards. (n.d.). Polarities of Solvents.

Sources

- 1. 22352-19-8 , beta-D-Maltose octaacetate, CAS:22352-19-8 [chemsynlab.com]

- 2. Octaacetyl-beta-maltose;beta-D-Maltose octaacetate;beta-D-Maltopyranose octaacetate;4-O-(2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl)-beta-D-glucopyranose tetraacetate; 606-994-8 [deyerchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. a-D-Maltose octaacetate | C28H38O19 | CID 11445322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. shodex.com [shodex.com]

- 6. scispace.com [scispace.com]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

melting point range of pureα\alphaα-D-Maltose octaacetate

In-Depth Technical Guide: Melting Point and Characterization of Pure -D-Maltose Octaacetate

Part 1: Executive Summary & Core Physicochemical Data[1]

The melting point of pure, crystalline

This value is distinct from the more thermodynamically stable and commercially prevalent

Comparative Physicochemical Profile

To ensure the identity of your isolated compound, you must cross-reference the melting point with specific optical rotation, as melting point depression in mixtures can lead to ambiguous results (e.g., a mixture melting at ~110–120°C).

| Property | ||

| Melting Point ( | 125°C | 159–160°C |

| Specific Rotation | +122° to +125° (c=1, CHCl | +62.5° to +63° (c=1, CHCl |

| CAS Number | 6920-00-9 | 22352-19-8 |

| Thermodynamic Stability | Metastable (Anomerizes to | Stable (Thermodynamic Product) |

| Crystal Habit | Needles/Prisms (often hard to crystallize) | Prisms/Plates (crystallizes readily) |

Part 2: Synthesis & Purification Protocols[1]

Achieving the 125°C melting point requires a synthesis route that enforces the

Protocol A: Synthesis of Pure -D-Maltose Octaacetate

Objective: Kinetic control to favor the axial acetate at the anomeric center.

Reagents:

-

Maltose Monohydrate (dried)[1]

-

Acetic Anhydride (Ac

O)[1][2][3] -

Zinc Chloride (ZnCl

, fused/anhydrous)[1][2][4]

Step-by-Step Methodology:

-

Catalyst Preparation: Dissolve 2.5 g of fused ZnCl

in 25 mL of acetic anhydride. -

Addition: Slowly add 5.0 g of dried maltose to the mixture while stirring.

-

Caution: The reaction is exothermic. Maintain temperature below 60°C to prevent degradation.[1]

-

-

Heating: Heat the mixture on a steam bath (approx. 90–95°C) for 1 hour.

-

Quenching: Pour the reaction mixture into 200 mL of ice-water with vigorous stirring to decompose excess acetic anhydride. The product may separate as a sticky syrup initially.

-

Crystallization:

-

Validation: Dry crystals in a vacuum desiccator over P

O

Protocol B: Transformation of to (Hudson's Method)

If you only have the

-

Dissolve

-maltose octaacetate in acetic anhydride containing 5% ZnCl -

Heat on a steam bath. The rotation will shift from +63° to +122°.

-

Pour into ice water and crystallize as above.

Part 3: Troubleshooting & Analysis[1]

Common Failure Modes

-

Melting Point Depression (74–80°C):

-

Melting Point Shift to 160°C:

-

Syrup Formation:

-

Cause: Incomplete removal of acetic acid or presence of mono-acetylated impurities.[1]

-

Remedy: Wash the crude syrup thoroughly with water before attempting ethanol crystallization.

-

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing and identifying the correct anomer.

Figure 1: Synthetic pathways distinguishing the kinetic Alpha anomer from the thermodynamic Beta anomer.[1]

References

-

Karpagam Academy of Higher Education. (n.d.).[1] Stereoisomerism and Carbohydrate Derivatives. Retrieved from

-

Wolfrom, M. L., & Thompson, A. (1963).[1] Acetylation.[1][2][6][7][8] In Methods in Carbohydrate Chemistry (Vol. 2). Academic Press.[1]

-

Hudson, C. S., & Johnson, J. M. (1915).[1] The Isomeric Alpha and Beta Octacetates of Maltose and of Cellose. Journal of the American Chemical Society. Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11445322, alpha-D-Maltose octaacetate. Retrieved from

-

Synthose. (2025).[1] Beta-D-Maltose Octaacetate Product Specifications. Retrieved from

Sources

- 1. synthose.com [synthose.com]

- 2. Testing zinc chloride as a new catalyst for direct synthesis of cellulose di- and tri-acetate in a solvent free system under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1013336B - Process for preparing alpha-maltose crystals - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

Thermodynamic Stability and Synthesis of Acetylated Maltose Anomers

This guide details the thermodynamic behavior, synthesis, and characterization of acetylated maltose anomers. It is structured for researchers requiring actionable protocols and mechanistic depth.[1][2]

Technical Guide | Version 1.0

Executive Summary

In the acetylation of maltose (4-O-

Part 1: Theoretical Framework

The Anomeric Effect vs. Steric Hindrance

The stability of maltose octaacetates is governed by two opposing forces at the reducing-end anomeric carbon (C1):

-

Steric Hindrance (Favors

): The large acetoxy group (-OAc) at C1 prefers the equatorial position to minimize 1,3-diaxial repulsive interactions.[1][2][3][4] This conformation corresponds to the -

The Anomeric Effect (Favors

): In low-dielectric solvents (e.g., acetic anhydride, chloroform), the axial position is stabilized by hyperconjugation.[1][2][4] The lone pair electrons of the ring oxygen (

Thermodynamic vs. Kinetic Control[1][2][4]

-

Kinetic Product (

): Under basic conditions (e.g., Sodium Acetate), the reaction is irreversible and governed by the nucleophilicity of the anomeric hydroxyl. The equatorial attack is sterically more accessible, leading to the -

Thermodynamic Product (

): Under acidic conditions (e.g.,

Anomerization Pathway (DOT Diagram)

The following diagram illustrates the conversion of the kinetic

Figure 1: Under acidic conditions, the

Part 2: Experimental Protocols

Synthesis of -Maltose Octaacetate (Kinetic)

This protocol utilizes the Fischer method (Sodium Acetate/Acetic Anhydride) to lock the sugar in the

Reagents:

-

Acetic anhydride (50 mL)

Protocol:

-

Activation: Mix acetic anhydride and sodium acetate in a round-bottom flask. Heat to reflux until the salt dissolves.

-

Addition: Remove from heat. Add maltose in small portions. The reaction is exothermic; maintain temperature below 100°C to prevent darkening.

-

Reflux: Once addition is complete, reflux gently for 1 hour.

-

Quench: Pour the hot solution into 400 mL of ice-water with vigorous stirring. The

-octaacetate will precipitate as a white solid.[1][2] -

Purification: Filter the solid and recrystallize from hot ethanol.

-

Yield: Expect ~60-70% yield of white crystals.

Synthesis of -Maltose Octaacetate (Thermodynamic)

This protocol uses Zinc Chloride to drive the equilibrium to the

Reagents:

- -Maltose Octaacetate (from 2.[1][2][3][4][6]1) OR Maltose monohydrate[1][2][3][4]

-

Zinc Chloride (

, anhydrous)[1][2][3][4]

Protocol:

-

Catalyst Prep: Dissolve 2 g of anhydrous

in 50 mL of acetic anhydride. -

Reaction: Add 10 g of

-maltose octaacetate (or maltose). -

Heating: Heat the solution to 120°C for 2 hours. Monitor by TLC (the

spot moves slightly faster or requires specific staining differentiation).[1][4] -

Workup: Pour into ice-water. The product may separate as an oil initially. Stir for 2-4 hours to induce crystallization.

-

Isolation: If oil persists, extract with dichloromethane (DCM), wash with

, dry over

Part 3: Analytical Characterization

Distinguishing the anomers requires analysis of the coupling constant (

Data Comparison Table

| Property | Diagnostic Significance | ||

| Thermodynamics | Kinetic Product | Thermodynamic Product | |

| Melting Point | 159–160°C | ~125°C | |

| Specific Rotation | +63° (CHCl | +122° (CHCl | |

| ~4.5–5.0 ppm | ~5.5–5.8 ppm | ||

| Coupling Constant | 8.0–9.0 Hz | 3.0–4.0 Hz | Definitive: Large |

NMR Interpretation[1][2][4][9]

-

-Anomer: The H1 and H2 protons are in a trans-diaxial relationship.[1][2][3][4][5] According to the Karplus equation, a dihedral angle of 180° results in a large coupling constant (

-

-Anomer: The H1 (equatorial) and H2 (axial) protons have a dihedral angle of ~60°.[1][2][3][4] This results in a much smaller coupling constant (

Analytical Workflow (DOT Diagram)

Figure 2: Decision tree for identifying maltose anomers using NMR spectroscopy.

References

-

Hudson, C. S., & Maney, T. J. (1926).[1][2][4] The Isomeric Alpha and Beta Octacetates of Maltose and of Cellose. Journal of the American Chemical Society.

-

National Center for Biotechnology Information (NCBI). Octaacetyl-beta-maltose | C28H38O19 - PubChem.[1][2][3][4]

-

Lemieux, R. U. (1964).[1][2][4] Rearrangements and Isomerizations in Carbohydrate Chemistry. In Molecular Rearrangements. (Foundational text on anomerization mechanisms).

- University of Potsdam.Anomeric Effect and Conformation. (General reference for orbital interactions).

Sources

- 1. Octaacetyl-beta-maltose | C28H38O19 | CID 177839501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. Maltose - Wikipedia [en.wikipedia.org]

- 4. beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | C28H38O19 | CID 6710817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. beta-D-Maltose octaacetate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 7. zenodo.org [zenodo.org]

- 8. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of α-D-Maltose Octaacetate

Abstract and Significance

α-D-Maltose octaacetate is a fully protected derivative of maltose, a disaccharide comprised of two α-D-glucose units linked by an α-1,4-glycosidic bond.[1][2] The acetylation of its eight hydroxyl groups renders the molecule non-polar, crystalline, and soluble in many organic solvents, making it a crucial intermediate in carbohydrate chemistry and drug development. By masking the reactive hydroxyl groups, selective modifications can be performed at other positions, or it can be used as a building block in the synthesis of more complex glycoconjugates and carbohydrate-based materials.

This application note provides a detailed, field-proven protocol for the synthesis of α-D-Maltose octaacetate from maltose monohydrate using acetic anhydride with sodium acetate as a catalyst. We will delve into the causality behind each procedural step, from reaction setup to purification and characterization, ensuring a reproducible and high-yielding outcome for researchers.

Mechanistic Rationale: The Chemistry of Peracetylation

The conversion of maltose to its octaacetate derivative is a classic esterification reaction. Each of the eight free hydroxyl (-OH) groups on the maltose molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

Role of Reagents:

-

Maltose: The substrate containing the hydroxyl groups to be functionalized.

-

Acetic Anhydride: The acetylating agent, providing the acetyl groups (CH₃C=O) that form the ester linkages.[3][4]

-

Anhydrous Sodium Acetate (NaOAc): This reagent functions as a basic catalyst. The acetate ion deprotonates the hydroxyl groups of maltose, increasing their nucleophilicity and facilitating the attack on the acetic anhydride.[3][5][6] It also serves to deprotonate the positively charged intermediate formed during the reaction, regenerating the catalyst and driving the reaction forward.[3][5] While basic conditions often favor the formation of β-anomers in monosaccharides, the α-anomer of maltose octaacetate can be reliably isolated from this reaction, often influenced by thermodynamic stability and crystallization conditions.[7]

The overall, unbalanced reaction is as follows:

C₁₂H₂₂O₁₁ (Maltose) + 8 (CH₃CO)₂O (Acetic Anhydride) --[NaOAc]--> C₂₈H₃₈O₁₉ (Maltose Octaacetate) + 8 CH₃COOH (Acetic Acid)

Materials and Equipment

Reagents and Chemicals

-

D-(+)-Maltose monohydrate (C₁₂H₂₂O₁₁·H₂O)

-

Acetic Anhydride ((CH₃CO)₂O), ACS grade or higher

-

Sodium Acetate (NaOAc), anhydrous

-

Ethanol (95% or absolute)

-

Deionized Water

-

Ice

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser with tubing

-

Heating mantle with magnetic stirrer and stir bar

-

500 mL Beaker

-

Glass stirring rod

-

Büchner funnel and filtration flask

-

Vacuum source

-

Watch glass

-

Melting point apparatus

-

Standard laboratory glassware (graduated cylinders, beakers)

Experimental Workflow Diagram

Caption: Workflow for the synthesis of α-D-Maltose octaacetate.

Detailed Step-by-Step Protocol

Reaction Setup and Execution

-

Preparation: Place 5.0 g of D-(+)-maltose monohydrate and 2.5 g of anhydrous sodium acetate into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Causality: Anhydrous sodium acetate is critical; any moisture can hydrolyze the acetic anhydride, reducing yield.[8]

-

-

Reagent Addition: In a fume hood, carefully add 25 mL of acetic anhydride to the flask. The solid will not fully dissolve at this stage.

-

Assembly: Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

-

Heating: Place the apparatus in a heating mantle and begin stirring. Heat the mixture to approximately 100-110°C. The solids will gradually dissolve as the reaction proceeds, forming a clear, pale-yellow solution.

-

Causality: Heating provides the necessary activation energy for the reaction and ensures all eight hydroxyl groups are acetylated. The reaction is typically exothermic initially.

-

-

Reaction Time: Maintain the temperature and stirring for 1.5 to 2 hours to ensure the reaction goes to completion.

Product Isolation and Purification

-

Cooling: After the heating period, turn off the heat and allow the flask to cool to room temperature. The solution will become viscous.

-

Precipitation: Prepare a 500 mL beaker containing approximately 250 mL of an ice-water slurry. While stirring the slurry vigorously with a glass rod, slowly pour the cooled reaction mixture into the beaker.

-

Solidification: Continue to stir the mixture. The initially oily product will solidify into a white, granular precipitate upon contact with the cold water and continued agitation.

-

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter paper thoroughly with several portions of cold deionized water (totaling ~100 mL). This removes residual acetic acid and sodium acetate. Continue washing until the filtrate is no longer acidic (test with pH paper if desired).

-

Recrystallization: Transfer the crude, damp solid to a 250 mL Erlenmeyer flask. Add approximately 50-60 mL of 95% ethanol and heat the mixture gently with stirring until the solid completely dissolves.

-

Causality: Recrystallization is a purification technique. The desired product is soluble in hot ethanol but much less soluble at room temperature, while impurities may remain in solution. This step is key to obtaining a high-purity product with a sharp melting point.[9]

-

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Fine, needle-like crystals of α-D-Maltose octaacetate will form. For maximum yield, the flask can be placed in an ice bath for 30 minutes after reaching room temperature.

-

Final Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

-

Drying: Dry the crystals on a watch glass or in a desiccator. The typical yield is 75-85%.

Quantitative Data and Product Characterization

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₉ | [11] |

| Molecular Weight | 678.6 g/mol | [11] |

| Typical Yield | 75-85% | |

| Appearance | White crystalline solid | |

| Melting Point (Literature) | 125 °C (for α-anomer) |

Characterization Methods

-

Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.

-

FTIR Spectroscopy: Successful acetylation is confirmed by the disappearance of the broad -OH stretching band (around 3300-3500 cm⁻¹) and the appearance of a strong C=O stretching band for the ester groups (around 1740-1755 cm⁻¹).[9]

-

NMR Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural confirmation.[8] The spectra will show characteristic peaks for the acetyl methyl protons (~2.0-2.2 ppm) and the sugar ring protons, confirming the structure and the α-anomeric configuration.

Conclusion

This protocol details a reliable and robust method for the synthesis of α-D-Maltose octaacetate. By understanding the function of each reagent and the rationale behind every step, from the catalyzed acetylation to the purification by precipitation and recrystallization, researchers can confidently produce this valuable carbohydrate intermediate with high purity and yield. Proper characterization is essential to confirm the identity and isomeric purity of the final product.

References

-

Wyzant. (2019, April 27). What is the role of sodium acetate in the acetylation of glucose with acetic anhydride? Retrieved from [Link]

-

Edelmann, F. T. (2021, May 5). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? ResearchGate. Retrieved from [Link]

-

Study.com. Role of Sodium Acetate in Acetylation of Glucose. Retrieved from [Link]

-

Organic Syntheses. 3-n-BUTYL-2,4-PENTANEDIONE. Retrieved from [Link]

-

Khan, R. (1983). The Chemistry of Maltose. Advances in Carbohydrate Chemistry and Biochemistry. ResearchGate. Retrieved from [Link]

- Google Patents. (1934). Sugar acylation.

-

National Center for Biotechnology Information. (n.d.). a-D-Maltose octaacetate. PubChem Compound Database. Retrieved from [Link]

-

Hinterholzer, A., et al. (2023). The NMR signature of maltose-based glycation in full-length proteins. Journal of Biomolecular NMR. Retrieved from [Link]

-

Frontiers in Microbiology. (2018). Sodium Acetate Responses in Saccharomyces cerevisiae and the Ubiquitin Ligase Rsp5. Retrieved from [Link]

-

Mosm, K. (2001). Synthesis of 4'-O-acetyl-maltose and alpha-D-galactopyranosyl-(1-->4)-D-glucopyranose for biochemical studies of amylose biosynthesis. Carbohydrate Research. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). D-(+)-Maltose. Retrieved from [Link]

-

Petkova, N., et al. (2017). “Green” Synthesis of Sucrose Octaacetate and Characterization of Its Physicochemical Properties and Antimicrobial Activity. Chemical and Biochemical Engineering Quarterly. Retrieved from [Link]

-

Xu, P., et al. (2012). Observations on the Preparation of β-Lactose Octaacetate. Phosphorus, Sulfur, and Silicon and the Related Elements. ResearchGate. Retrieved from [Link]

-

Shrestha, S., et al. (2025). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]

- 3. wyzant.com [wyzant.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. homework.study.com [homework.study.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. 22352-19-8 , beta-D-Maltose octaacetate, CAS:22352-19-8 [chemsynlab.com]

- 9. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 10. researchgate.net [researchgate.net]

- 11. a-D-Maltose octaacetate | C28H38O19 | CID 11445322 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: α-D-Maltose Octaacetate as a Chiral Stationary Phase in HPLC

Introduction: The Imperative of Chirality in Modern Science

In the realms of pharmaceutical development, agrochemicals, and natural products chemistry, the stereochemistry of a molecule is not a trivial detail—it is often the determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. This necessitates robust analytical methods for their separation and quantification. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the most powerful and widely adopted technique for this purpose, offering high efficiency and versatility.[1][2]

Among the diverse array of CSPs, those derived from polysaccharides have proven to be exceptionally effective due to their broad applicability and excellent chiral recognition capabilities.[3][4] These phases, typically based on cellulose or amylose derivatives, leverage the polymer's inherent helical structure to create chiral grooves and cavities. This document provides a detailed technical guide on the use of a specific, yet potent, polysaccharide derivative: α-D-Maltose octaacetate . We will explore its underlying principles, preparation, and practical application, providing researchers with the foundational knowledge and actionable protocols to achieve successful enantiomeric separations.

The Chiral Selector: Understanding α-D-Maltose Octaacetate

Molecular Structure and Properties

α-D-Maltose octaacetate is a fully acetylated derivative of maltose, a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[5] The peracetylation process converts all eight hydroxyl groups into acetate esters, rendering the molecule significantly more hydrophobic and soluble in common organic solvents used in HPLC.[6]

The key to its function as a chiral selector lies in the highly ordered, three-dimensional structure created by the polysaccharide backbone and the orientation of the acetate groups. These groups are not merely for solubilization; their carbonyl moieties act as crucial sites for stereospecific interactions.

From Selector to Stationary Phase: The Importance of Immobilization

To function as a CSP, the α-D-Maltose octaacetate selector must be affixed to a solid support, most commonly porous silica gel. Early polysaccharide-based CSPs were physically coated onto the silica. While effective, these "coated" phases were susceptible to degradation by certain "forbidden" solvents (e.g., THF, ethyl acetate) that could strip the selector from the support.

Modern CSPs, including those based on maltose derivatives, are predominantly "immobilized."[4][7] In this approach, the polysaccharide derivative is covalently bonded to the silica surface, often via a linking agent. This chemical bonding confers significant advantages:

-

Enhanced Solvent Robustness: Immobilized CSPs are compatible with a much wider range of organic solvents, expanding the possibilities for method development.[4][7]

-

Increased Durability: The covalent linkage results in a more stable and longer-lasting column.

-

Improved Resolving Ability: For some compounds, the immobilization process can even enhance the chiral recognition capabilities.[7]

The general process for creating an immobilized phase is outlined in the workflow below.

Caption: Workflow for the preparation of an immobilized α-D-Maltose octaacetate CSP.

The Mechanism of Chiral Recognition

The separation of enantiomers on a CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[8] For a successful separation, the complexes formed with each enantiomer must have different energies of interaction, leading one to be retained longer on the column.[9]

The widely accepted "three-point interaction model" posits that for effective chiral recognition, at least three simultaneous interactions must occur between the analyte and the CSP.[9] In the case of α-D-Maltose octaacetate, these interactions can include:

-

Hydrogen Bonding: The carbonyl oxygens of the acetate groups can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar ester groups contribute to strong dipole-dipole interactions.

-

Steric Interactions: The analyte must fit into the chiral grooves or cavities formed by the helical structure of the maltose backbone. Steric hindrance can prevent one enantiomer from achieving an optimal fit, reducing its interaction energy.

-

π-π Stacking: If the analyte contains aromatic rings, these can interact with the electron-rich carbonyl groups of the acetate functions.

One enantiomer will be able to establish a more stable, multi-point interaction with the CSP, resulting in a longer retention time, while its mirror image, unable to achieve the same complementary fit, will elute earlier.

Caption: The "three-point interaction model" applied to a polysaccharide CSP.

Protocols for Application

General Column Handling and Care

-

New Column Conditioning: Before first use, flush a new column with the mobile phase to be used for analysis for at least 30-60 minutes or until a stable baseline is achieved. It is often recommended to use a mobile phase like 100% isopropanol (IPA) or ethanol for initial flushing.

-

Flow Direction: Always operate the column in the direction indicated by the arrow on the column tag. Reversing the flow should only be done as a specific troubleshooting step to clean a blocked inlet frit.[10][11]

-

Storage: For short-term storage (overnight), the column can be left in the mobile phase (if it does not contain buffers). For long-term storage, flush the column with at least 10-15 column volumes of a non-buffered, inert solvent like hexane/IPA (90:10 v/v) for normal phase or 100% methanol/acetonitrile for reversed phase. Ensure the end-fittings are securely capped.

-

Sample Purity: Always filter samples through a 0.45 µm or 0.22 µm filter before injection to prevent frit blockage. The use of a guard column is highly recommended to protect the analytical column.[10]

Protocol: Chiral Method Development and Screening

The selection of the mobile phase is the most critical factor in achieving a successful chiral separation.[12] A systematic screening approach across different chromatographic modes is the most efficient strategy.

Objective: To establish a baseline separation for a new racemic compound using an α-D-Maltose octaacetate column.

Materials:

-

HPLC system with UV detector

-

α-D-Maltose octaacetate column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

-

Additives (optional): Trifluoroacetic acid (TFA), Diethylamine (DEA)

-

Racemic analyte sample (~1 mg/mL)

Screening Workflow:

-

Initial Assessment: Based on the analyte's solubility and structure, decide on a starting chromatographic mode (Normal Phase is often the most successful for polysaccharide CSPs).

-

Normal Phase (NP) Screening:

-

Screening Eluent A: n-Hexane / IPA (90:10, v/v)

-

Screening Eluent B: n-Hexane / EtOH (90:10, v/v)

-

Run each eluent isocratically at a flow rate of 1.0 mL/min.

-

If the analyte is acidic, add 0.1% TFA to the mobile phase. If basic, add 0.1% DEA.

-

-

Polar Organic Mode (POM) Screening:

-

Screening Eluent C: 100% MeOH

-

Screening Eluent D: 100% ACN

-

Run each eluent isocratically at a flow rate of 0.5 mL/min.

-

-

Reversed-Phase (RP) Screening (if necessary):

-

Screening Eluent E: ACN / Water (50:50, v/v)

-

Screening Eluent F: MeOH / Water (50:50, v/v)

-

For ionizable compounds, use a buffer (e.g., ammonium acetate) to maintain a consistent pH where the analyte is neutral.[13]

-

-

Evaluation: Analyze the chromatograms from each screening run. Look for any sign of peak splitting or separation. The condition that provides the best initial separation (even if partial) is chosen for optimization.

Protocol: Method Optimization

Once a promising screening condition is identified, optimize the separation by systematically adjusting the parameters.

Objective: To achieve baseline resolution (Rs > 1.5) of the enantiomers.

Procedure:

-

Adjust Modifier Percentage:

-

If retention is too long in NP, increase the percentage of the alcohol modifier (e.g., from 10% IPA to 15%, then 20%).

-

If retention is too short, decrease the modifier percentage.

-

Causality: The alcohol modifier competes with the analyte for interaction sites on the CSP. Increasing its concentration reduces analyte retention, while decreasing it enhances retention.

-

-

Change Alcohol Modifier: Sometimes, switching the alcohol (e.g., from IPA to EtOH) can dramatically alter selectivity (α), as different alcohols interact differently with the CSP-analyte complex.[14]

-

Adjust Flow Rate:

-

Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency (N) and may improve resolution, at the cost of longer analysis time.[15]

-

-

Adjust Temperature:

-

Vary the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase interaction energies and can improve resolution, but may lead to broader peaks. Higher temperatures can improve peak shape but may reduce selectivity.

-

Data Presentation and Troubleshooting

Key Performance Metrics

All quantitative data from chiral separations should be summarized using standard chromatographic parameters.

| Parameter | Symbol | Formula | Significance |

| Retention Factor | k' | (t_R - t_0) / t_0 | Describes the retention of an analyte. An ideal range is 2 < k' < 10. |

| Selectivity Factor | α | k'_2 / k'_1 | The primary measure of the CSP's ability to distinguish between enantiomers. α > 1 is required for separation. |

| Resolution | Rs | 2(t_R2 - t_R1) / (w_1 + w_2) | The ultimate measure of separation quality. Rs ≥ 1.5 indicates baseline separation. |

| Efficiency (Plates) | N | 16(t_R / w)² | A measure of column performance and peak sharpness. Higher N leads to better resolution. |

(t_R = retention time, t_0 = void time, w = peak width at base)

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Separation (α = 1) | Inappropriate mobile phase; Analyte has no suitable interaction sites. | Screen different mobile phase systems (NP, POM, RP). Try a different class of CSP if polysaccharide fails. |

| Poor Resolution (Rs < 1.5) | Low selectivity (α); Low efficiency (N). | Optimize mobile phase composition (modifier type/%) to increase α. Lower flow rate or use a longer column to increase N. |

| High Backpressure | Blocked inlet frit; Column contamination; Mobile phase precipitation. | Reverse flush the column to clean the frit.[11] Filter all samples and mobile phases. Ensure mobile phase components are miscible. |

| Peak Tailing/Fronting | Column overload; Secondary interactions; Column degradation. | Reduce sample concentration. Add an appropriate modifier (acid/base) to suppress ionization. If the problem persists, the column may need replacement. |

| Loss of Resolution Over Time | Column contamination; Loss of stationary phase (for coated CSPs). | Develop a column washing protocol to run between analyses. Use an immobilized CSP for better stability.[10] |

| Irreproducible Results | Insufficient column equilibration; Mobile phase instability; Temperature fluctuations. | Ensure the column is fully equilibrated before injection (>10 column volumes). Prepare fresh mobile phase daily. Use a column thermostat.[16] |

Conclusion

The α-D-Maltose octaacetate chiral stationary phase represents a valuable tool in the analytical chemist's arsenal for enantiomeric separations. As a member of the robust polysaccharide family of CSPs, its utility is grounded in a well-understood mechanism of forming distinct diastereomeric complexes through a combination of polar and steric interactions. By employing a systematic method development strategy that involves screening various mobile phase systems followed by fine-tuning of critical parameters, researchers can unlock its potential to resolve a wide range of chiral molecules. The superior stability offered by modern immobilization techniques ensures that once a method is developed, it can be applied with high reproducibility and confidence, supporting critical decisions in drug discovery, quality control, and academic research.

References

- Royal Society of Chemistry. (2016). Revised Chem Comm RHPLC SIFinalRev.

- Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia.

- ResearchGate. (n.d.). Preparation of chiral stationary phase for HPLC based on immobilization of cellulose 3,5-dimethylphenylcarbamate derivatives on silica gel.

- MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11445322, a-D-Maltose octaacetate. Retrieved from [Link]

- PMC. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.

- Phenomenex.Chiral HPLC Separations.

- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.

-

ACS Publications. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]

- ResearchGate. (n.d.). HPLC chromatograms of the enantiomeric separation of compounds 1, 2 and....

-

PubMed. (2001). Synthesis of 4'-O-acetyl-maltose and alpha-D-galactopyranosyl-(1-->4)-D-glucopyranose for biochemical studies of amylose biosynthesis. Retrieved from [Link]

- Sigma-Aldrich.HPLC Troubleshooting Guide.

- Sigma-Aldrich.Basics of chiral HPLC.

-

MDPI. (n.d.). Analytical Separation of Closantel Enantiomers by HPLC. Retrieved from [Link]

- Johnson & Johnson Pharmaceutical Research and Development. (n.d.). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases.

-

MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

- Chromatography Today. (2020). Trouble with chiral separations.

-

MDPI. (n.d.). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Retrieved from [Link]

- ResearchGate. (n.d.). Chemical structures of common chiral analytes used for evaluation of CSPs.

-

PMC. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]

-

ResearchGate. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

- Sigma-Aldrich.Chiral Chromatography Frequently Asked Questions.

- LCGC International. (2018). High Efficiency Chiral Separations in HPLC and SFC.

- ResearchGate. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.

-

RSC Publishing. (n.d.). Mechanism of chiral recognition by enantiomorphous cytosine crystals during enantiomer adsorption. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of Maltose. Retrieved from [Link]

- Chiral Technologies. (n.d.). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.

-

Chiralpedia. (2022). Protein-based CSPs. Retrieved from [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. Retrieved from [Link]

-

MDPI. (2009). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. Retrieved from [Link]

- YouTube. (2023). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of....

Sources

- 1. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 10. chiraltech.com [chiraltech.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chromatographytoday.com [chromatographytoday.com]

Application Notes and Protocols: Glycosylation Reactions Using Maltose Octaacetate as a Glycosyl Donor

Introduction: The Strategic Role of Maltose Octaacetate in Glycosylation

In the intricate field of synthetic carbohydrate chemistry, the construction of the glycosidic bond is a paramount challenge. The stereoselective formation of this linkage is fundamental to the synthesis of oligosaccharides, glycoconjugates, and other vital biomolecules that play critical roles in cellular communication, immunology, and pathogenesis.[1][2] Among the arsenal of glycosyl donors available to the synthetic chemist, peracetylated sugars, such as β-D-maltose octaacetate, represent a robust and versatile class of reagents. Their stability, ease of handling, and well-defined reactivity make them valuable starting materials for complex oligosaccharide synthesis.

This document provides a comprehensive guide to the practical application of maltose octaacetate as a glycosyl donor in Lewis acid-catalyzed glycosylation reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters that influence reaction outcomes, including stereoselectivity and yield. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights: Activating the Anomeric Center

The core principle of a glycosylation reaction is the coupling of a glycosyl donor with a glycosyl acceptor.[3] The donor, in this case, maltose octaacetate, possesses a leaving group at the anomeric position (an acetate group). The acceptor is a molecule, often another sugar, with an unprotected nucleophilic hydroxyl group.[3] The reaction is initiated by an activator, typically a Lewis acid, which facilitates the departure of the anomeric leaving group to form a highly reactive oxocarbenium ion intermediate.[3] This electrophilic species is then attacked by the nucleophilic hydroxyl group of the acceptor, forming the desired glycosidic bond.

The stereochemical outcome of the glycosylation is a critical consideration. With a participating group like the acetate at the C-2 position of the glucosyl unit in maltose, the reaction often proceeds through a 1,2-trans-acetoxonium ion intermediate. This intermediate is formed by the neighboring group participation of the C-2 acetate, which shields one face of the molecule, leading predominantly to the formation of a 1,2-trans-glycosidic linkage (in this case, a β-linkage). However, under certain conditions, particularly with strong Lewis acids and at higher temperatures, an SN1-like pathway through a more planar oxocarbenium ion can lead to the formation of the α-glycoside.[4][5] The choice of Lewis acid, solvent, and temperature are therefore crucial in directing the stereoselectivity of the reaction.[1][5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting a glycosylation reaction using maltose octaacetate as the donor.

Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation

This protocol outlines a general procedure for the glycosylation of a primary alcohol acceptor using maltose octaacetate and a Lewis acid catalyst such as Boron Trifluoride Etherate (BF₃·Et₂O) or Trimethylsilyl Trifluoromethanesulfonate (TMSOTf).

Materials:

-

β-D-Maltose octaacetate (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., a primary alcohol)

-

Anhydrous Dichloromethane (DCM)

-

Lewis Acid (e.g., BF₃·Et₂O or TMSOTf)

-

Molecular Sieves (4Å, activated)

-

Triethylamine or Pyridine (for quenching)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Preparation:

-

Flame-dry all glassware (round-bottom flask, dropping funnel, etc.) under vacuum and cool under an inert atmosphere (Argon or Nitrogen).

-

Add activated 4Å molecular sieves to the reaction flask.

-

In the reaction flask, dissolve β-D-maltose octaacetate (1.0 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents) in anhydrous dichloromethane.

-

-

Reaction Initiation:

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[7]

-

-

Quenching and Work-up:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a base such as triethylamine or pyridine until the solution is neutral.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired glycosylated product.

-

Workflow Diagram

Caption: Step-by-step workflow for Lewis acid-promoted glycosylation.

Critical Reaction Parameters and Optimization

The success of a glycosylation reaction hinges on the careful control of several key parameters. The following table summarizes these variables and provides insights for optimizing your reaction conditions.

| Parameter | Recommended Conditions & Considerations | Rationale & Impact on Outcome |

| Glycosyl Donor | β-D-Maltose octaacetate | The peracetylated form is stable and the β-anomer is often commercially available. The acetate groups provide neighboring group participation, influencing stereoselectivity. |

| Glycosyl Acceptor | Primary alcohols are generally more reactive than secondary or tertiary alcohols. | The reactivity and steric hindrance of the acceptor alcohol will significantly impact the reaction rate and yield.[8] |

| Lewis Acid Catalyst | BF₃·Et₂O, TMSOTf, SnCl₄, FeCl₃ | The strength of the Lewis acid influences the rate of oxocarbenium ion formation. Stronger Lewis acids may lead to faster reactions but can also cause side reactions or anomerization.[4][5][9] |

| Stoichiometry | Donor:Acceptor ratio typically 1:1.2 to 1:1.5. Lewis Acid: 1.5 to 2.0 equivalents. | An excess of the acceptor can help drive the reaction to completion. Sufficient Lewis acid is required to activate the donor and overcome any potential inhibition by basic functionalities in the substrates.[6] |

| Solvent | Anhydrous Dichloromethane (DCM), Dichloroethane (DCE), Acetonitrile | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous conditions are crucial as water will deactivate the Lewis acid.[6] Nitrile solvents can sometimes influence stereoselectivity.[1] |

| Temperature | -78°C to room temperature. | Lower temperatures generally favor the formation of the kinetic product and can enhance stereoselectivity by minimizing anomerization.[1][10] Reactions are often started at low temperatures and allowed to warm slowly. |

| Reaction Time | A few hours to overnight. | Reaction progress should be monitored by TLC to determine the optimal reaction time and avoid decomposition of the product. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive Lewis acid (due to moisture). Insufficiently reactive acceptor. Low reaction temperature. | Ensure all reagents and solvents are rigorously dried. Use freshly opened or distilled Lewis acid. Increase the reaction temperature incrementally. Consider a more reactive acceptor if possible. |

| Low Yield | Incomplete reaction. Decomposition of starting material or product. Difficult purification. | Increase reaction time or temperature. Use a milder Lewis acid. Optimize purification conditions (e.g., different solvent system for chromatography). An in-situ reacetylation step post-glycosylation can sometimes improve yields.[6] |

| Poor Stereoselectivity | Reaction temperature is too high. Inappropriate Lewis acid or solvent. | Conduct the reaction at a lower temperature. Screen different Lewis acids and solvents. For instance, some Lewis acids may favor SN2-like pathways leading to higher β-selectivity.[5] |

| Formation of Side Products | Orthoester formation. Elimination products. Aglycon degradation. | Use a non-participating solvent. Lower the reaction temperature. Use a less aggressive Lewis acid. |

Conclusion

Maltose octaacetate is a powerful and versatile glycosyl donor for the synthesis of complex oligosaccharides. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as the choice of Lewis acid, solvent, and temperature, researchers can achieve high yields and stereoselectivity in their glycosylation reactions. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of synthetic carbohydrate chemistry and drug development, enabling the efficient construction of vital glycoconjugates.

References

-

Wikipedia. Chemical glycosylation. [Link]

-

Refubium - Freie Universität Berlin. Parametric Analysis of Donor Activation for Glycosylation Reactions. [Link]

-

Chemical Society Reviews (RSC Publishing). Acceptor reactivity in glycosylation reactions. [Link]

-

PMC. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]

-

PMC. Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor. [Link]

-

RSC Publishing. Transition metal catalyzed glycosylation reactions – an overview. [Link]

-

Canadian Science Publishing. Stannic tetrachloride catalysed glycosylation of 8-ethoxycarbonyloctanol by cellobiose, lactose, and maltose octaacetates. [Link]

-

White Rose Research Online. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. [Link]

-

ResearchGate. Glycosyl donors used in the stereoselective glycosylations. [Link]

-

Radboud Repository. Advances in Stereoselective 1,2-cis Glycosylation using C-2 Auxiliaries. [Link]

-

YouTube. Carbohydrate Chemistry Part 5. Chemical Glycosylation. [Link]

-

ResearchGate. The Chemistry of Maltose. [Link]

-

Beilstein Journals. Approaches to stereoselective 1,1'-glycosylation. [Link]

-